molecular formula C25H33NO7S B11380231 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-(3,4,5-trimethoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11380231
M. Wt: 491.6 g/mol
InChI Key: BEIDKVZHFMLBGB-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ISOBUTOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group, an isobutoxy group, and a trimethoxybenzyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ISOBUTOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:

    Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the oxidation of a thiophene derivative to introduce the dioxidotetrahydrothiophenyl group.

    Attachment of the Isobutoxy Group: The isobutoxy group is introduced through an etherification reaction, where an alcohol reacts with an appropriate halide.

    Formation of the Trimethoxybenzyl Group: This group is typically introduced through a Friedel-Crafts alkylation reaction, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Coupling to Form the Benzamide Core: The final step involves coupling the intermediate compounds to form the benzamide core, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ISOBUTOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ISOBUTOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ISOBUTOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H33NO7S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C25H33NO7S/c1-17(2)15-33-21-8-6-19(7-9-21)25(27)26(20-10-11-34(28,29)16-20)14-18-12-22(30-3)24(32-5)23(13-18)31-4/h6-9,12-13,17,20H,10-11,14-16H2,1-5H3

InChI Key

BEIDKVZHFMLBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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